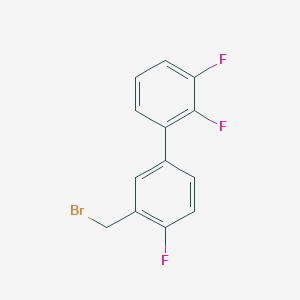

![molecular formula C17H11ClF3N3O2 B2843658 {3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime CAS No. 861211-78-1](/img/structure/B2843658.png)

{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

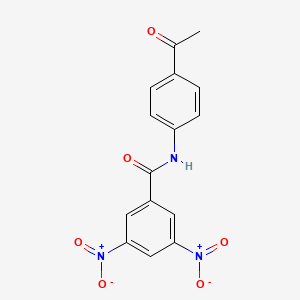

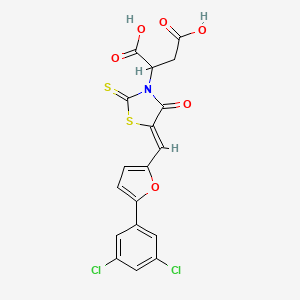

This compound is a complex organic molecule with a molecular formula of C17H11ClF3N3O2 . It contains a trifluoromethyl group attached to a pyridinyl ring, which is further connected to an isoxazolyl ring and a phenyl ring. The molecule also contains a methanone O-methyloxime group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is attached to a pyridinyl ring, which is further connected to an isoxazolyl ring and a phenyl ring. The molecule also contains a methanone O-methyloxime group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the trifluoromethyl group could influence the compound’s reactivity, polarity, and other properties .Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure Analysis : The study of isomorphous structures related to the compound, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, provides insights into molecular behavior, disorder, and isomorphism in crystal structures, which is valuable in crystallography and drug design (Swamy et al., 2013).

Corrosion Inhibition : Pyrazole derivatives, such as methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, have been studied as corrosion inhibitors for mild steel in acidic solutions. These inhibitors demonstrate potential applications in industrial metal protection and preservation (Yadav et al., 2015).

Soil Metabolism in Agriculture : The compound's analog, isoxaflutole, is used as a herbicide in agriculture. Understanding its metabolism in soil and its transformation into active and non-active metabolites can inform safe and effective agricultural practices (Rouchaud et al., 2002).

Antimicrobial Research : The synthesis of pyrazoline derivatives with antimicrobial properties, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, indicates potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Optical and Spectroscopic Studies : Research into the molecular structure, spectroscopic properties, and quantum chemical aspects of derivatives similar to the compound contributes to the understanding of molecular interactions and properties, which is useful in materials science and pharmaceutical research (Sivakumar et al., 2021).

Synthesis of Functional Derivatives : The reaction of isoxazole derivatives with other compounds to synthesize novel compounds with potential applications in various fields, including pharmaceuticals and materials science, demonstrates the versatility and importance of this chemical class (Potkin et al., 2015).

Pharmacology and Drug Design : Studies on compounds like SR141716A, which are structurally related to the compound , contribute to our understanding of receptor interactions and pharmacodynamics, with implications for developing new drugs (Landsman et al., 1997).

Synthesis and Characterization of Boric Acid Ester Intermediates : The synthesis and crystal structure analysis of boric acid ester intermediates, which are related to the compound of interest, provide valuable information for the development of new materials and pharmaceuticals (Huang et al., 2021).

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the importance of trifluoromethylated compounds in these areas . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds.

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

It is possible that the compound could influence various biochemical pathways depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Eigenschaften

IUPAC Name |

(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-N-methoxy-1-phenylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O2/c1-25-24-15(10-5-3-2-4-6-10)14-8-13(23-26-14)16-12(18)7-11(9-22-16)17(19,20)21/h2-9H,1H3/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEWTOOENIXHKH-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CC=C1)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CC=CC=C1)/C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)

![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)

![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)